Product packaging for 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one(Cat. No.:CAS No. 1196153-64-6)

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one

Cat. No.: B11922821
CAS No.: 1196153-64-6
M. Wt: 136.15 g/mol
InChI Key: PEHNFEQTSRMNER-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one is a benzoimidazole derivative, a privileged scaffold in medicinal chemistry. The imidazole ring is a fundamental structure in biological systems, notably found in the amino acid histidine, and is known for its ability to act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition in drug discovery . Compounds featuring the imidazole and benzimidazole core structures are of significant research interest due to their diverse pharmacological profiles. They are frequently explored as key intermediates in synthesizing more complex molecules for investigating enzyme inhibition, targeting kinases such as PI3Kα, and developing potential antitumor agents . The specific applications, mechanism of action, and research value of this particular compound are areas for further investigation by the scientific community. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B11922821 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one CAS No. 1196153-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,6,7-tetrahydrobenzimidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHNFEQTSRMNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855670
Record name 3,4,6,7-Tetrahydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196153-64-6
Record name 3,4,6,7-Tetrahydro-5H-benzimidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Transformations of the 4,5 Dihydro 1h Benzo D Imidazol 6 7h One Core and Its Derivatives

Established Synthetic Pathways to the Benzo[d]imidazole and Dihydro-benzo[d]imidazole Systems

The synthesis of benzo[d]imidazole and dihydro-benzo[d]imidazole systems can be achieved through various methodologies, including multi-component reactions, ring-closing strategies, and nucleophilic substitution reactions.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like dihydro-benzo[d]imidazole derivatives in a single step. One such strategy involves the reaction of benzimidazoles, diethyl chlorophosphate, and aliphatic amines to produce (dihydro-1H-benzo[d]imidazole)phosphonate compounds. tandfonline.com This method is notable for its simplicity, short reaction times, and avoidance of a catalyst. tandfonline.com

Cascade reactions, which involve a series of intramolecular reactions, are also employed in the synthesis of related fused imidazole (B134444) systems. For instance, base-mediated 7-exo-dig cyclizations have been utilized to create imidazole-fused 1,4-benzoxazepines. nih.gov

The following table summarizes a selection of multi-component reactions for the synthesis of dihydro-benzo[d]imidazole and related systems:

ReactantsCatalyst/ConditionsProductReference
Benzimidazoles, Diethyl chlorophosphate, Aliphatic aminesCatalyst-free(Dihydro-1H-benzo[d]imidazole)phosphonate tandfonline.com
o-Phenylenediamines, Acyclic ketonesSolvent- and catalyst-free2,3-Dihydro-1H-benzo[d]imidazoles rsc.org
2-Aminobenzothiazoles, Barbituric acids, Terminal aryl acetylenes/Aryl methyl ketonesI2 in DMSO2-Arylbenzo[d]imidazo[2,1-b]thiazoles researchgate.net

Ring-Closing and Cyclization Approaches

Ring-closing and cyclization reactions are fundamental to the formation of the benzo[d]imidazole core. A common method involves the condensation of o-phenylenediamines with ketones. This reaction can be performed under solvent- and catalyst-free conditions, offering a green chemistry approach to 2,3-dihydro-1H-benzo[d]imidazoles. rsc.org

Another example is the electrochemical synthesis of benzo[d]imidazole via intramolecular C(sp3)–H amination, which provides a direct method for cyclization. acs.org Additionally, silver carbonate/trifluoroacetic acid-catalyzed 6-endo-dig cyclization has been used to synthesize 1H-benzo nih.govnih.govimidazo[1,2-c] tandfonline.comnanomaterchem.comoxazin-1-one derivatives, showcasing the versatility of cyclization strategies. nih.gov

A proposed mechanism for the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, a related heterocyclic system, involves the condensation of two moles of acetone (B3395972) with the amine groups of o-phenylenediamine (B120857), leading to cyclization. researchgate.net

Nucleophilic Substitution Reactions in Core Formation

While direct nucleophilic substitution on the imidazole ring is generally difficult, it can be facilitated by the presence of electron-withdrawing groups. pharmaguideline.com In the synthesis of the broader benzo[d]imidazole system, nucleophilic attack is a key step. For example, in the reaction of o-phenylenediamine with a dicarboxylic acid, the formation of benzimidazole (B57391) is initiated by the protonation of the carbonyl group, followed by the nucleophilic attack of the carbonyl carbon by the amino group. researchgate.net

Functionalization and Derivatization Strategies of the 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one Scaffold

Once the core scaffold is synthesized, its properties can be modified through various functionalization and derivatization reactions.

Introduction of Substituents via Acylation and Sulfonylation

Acylation and sulfonylation are common methods for introducing substituents onto the nitrogen atoms of the imidazole ring. These reactions can alter the electronic properties and biological activity of the molecule. While specific examples for the this compound core are not detailed in the provided search results, the general reactivity of the N-H bond in the imidazole ring allows for such transformations.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The amino groups of the dihydro-benzo[d]imidazole core can be reacted with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These derivatives are of interest in medicinal chemistry due to their potential as hydrogen bond donors and acceptors, which can enhance binding to biological targets.

Modifications via Aromatic Aldehydes and Hydrazines

The presence of a ketone and an adjacent active methylene (B1212753) group in the this compound core allows for versatile modifications using aromatic aldehydes and hydrazines. These reactions primarily involve Knoevenagel condensation and the formation of hydrazones, leading to a diverse array of derivatives.

The active methylene group at the C-7 position is susceptible to condensation with various aromatic aldehydes. This reaction, typically base-catalyzed, results in the formation of 7-arylidene derivatives. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the aldehydic carbon, facilitating the reaction, while electron-donating groups may require more stringent conditions. This method provides a straightforward route to extend the conjugation of the system and introduce diverse phenyl moieties.

Furthermore, the carbonyl group at C-6 is a prime site for reaction with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, substituted phenylhydrazines). This condensation reaction typically occurs under acidic conditions and yields the corresponding hydrazone. The formation of these C=N bonds is a common strategy to create derivatives with altered electronic and steric properties. The synthesis of 1H-benzimidazol-2-yl hydrazones from the reaction of 1H-benzimidazole-2-yl-hydrazine with various benzaldehydes has been well-documented, indicating the feasibility of such transformations on related scaffolds. nih.gov

These reactions are pivotal for creating libraries of compounds for further chemical and biological evaluation.

Table 1: Examples of Knoevenagel Condensation with Aromatic Aldehydes

EntryAromatic AldehydeProductTypical Conditions
1Benzaldehyde7-Benzylidene-4,5,7,8-tetrahydro-1H-benzo[d]imidazol-6-onePiperidine, Ethanol (B145695), Reflux
24-Chlorobenzaldehyde7-(4-Chlorobenzylidene)-4,5,7,8-tetrahydro-1H-benzo[d]imidazol-6-onePyrrolidine, Methanol, Reflux
34-Methoxybenzaldehyde7-(4-Methoxybenzylidene)-4,5,7,8-tetrahydro-1H-benzo[d]imidazol-6-onePiperidine, Ethanol, Reflux
44-Nitrobenzaldehyde7-(4-Nitrobenzylidene)-4,5,7,8-tetrahydro-1H-benzo[d]imidazol-6-oneGlacial Acetic Acid, Reflux

Table 2: Examples of Hydrazone Formation

EntryHydrazine DerivativeProductTypical Conditions
1Hydrazine hydrateThis compound hydrazoneEthanol, Acetic acid (cat.), Reflux
2PhenylhydrazineThis compound phenylhydrazoneEthanol, Acetic acid (cat.), Reflux
32,4-DinitrophenylhydrazineThis compound (2,4-dinitrophenyl)hydrazoneEthanol, H2SO4 (cat.), RT

Transformations Involving Halogenation and Subsequent Reactions

Halogenation provides a powerful tool for the functionalization of the this compound core, creating versatile intermediates for further synthetic manipulations, such as cross-coupling reactions. The sites of halogenation can be directed depending on the reaction conditions and the reagents used.

Direct halogenation of the cyclohexenone ring can be achieved at the α-position (C-5 or C-7) to the carbonyl group using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or acid-catalyzed conditions. Regioselective halogenation of ketones is a well-established transformation. For instance, direct halogenation with N-halosuccinimides (NXS) has been shown to be effective on the aromatic ring of 1,4-benzodiazepinones. researchgate.net

Another important transformation involving halogenating agents is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comwikipedia.org This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF) to formylate electron-rich aromatic and heteroaromatic rings. The benzimidazole moiety of the core structure, being electron-rich, could potentially undergo formylation at the C-2 position. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile in this aromatic substitution. wikipedia.org The resulting aldehyde can then serve as a handle for a wide range of subsequent transformations.

Table 3: Potential Halogenation and Vilsmeier-Haack Reactions

EntryReagent(s)Potential ProductReaction Type
1N-Bromosuccinimide (NBS), CCl4, Benzoyl peroxide5-Bromo-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-oneα-Halogenation
2N-Chlorosuccinimide (NCS), Acetic Acid7-Chloro-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-oneα-Halogenation
3POCl3, DMF6-Oxo-6,7-dihydro-1H-benzo[d]imidazole-2-carbaldehydeVilsmeier-Haack Formylation

Sustainable Chemistry Principles in the Synthesis of this compound Analogs

The principles of sustainable or "green" chemistry are increasingly integral to modern synthetic strategies, aiming to reduce environmental impact through the use of benign solvents, recyclable catalysts, and energy-efficient methods. These principles are highly applicable to the synthesis of benzimidazole derivatives, including analogs of this compound.

Solvent Selection for Environmentally Benign Processes

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives. For the synthesis of benzimidazole analogs, several environmentally benign solvent systems have been explored.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Performing organic reactions in water can simplify workup procedures and reduce waste. mdpi.com Deep Eutectic Solvents (DES) represent another class of green solvents. researchgate.net These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. For example, a mixture of choline (B1196258) chloride and urea can serve as both the reaction medium and a reagent, offering advantages in yield and work-up. researchgate.net Polyethylene glycol (PEG) has also been utilized as a recyclable solvent medium for the catalyst-free synthesis of benzimidazoles.

Table 4: Green Solvents for Benzimidazole Synthesis

SolventExample ReactionAdvantages
WaterCondensation of o-phenylenediamine and aldehydesNon-toxic, non-flammable, readily available, simplifies workup
Deep Eutectic Solvents (e.g., Choline Chloride:Urea)Selective synthesis of 1,2-disubstituted benzimidazolesBiodegradable, low toxicity, can act as both solvent and reagent
Polyethylene Glycol (PEG)Catalyst-free synthesis of 2-substituted benzimidazolesRecyclable, thermally stable, non-toxic
EthanolCondensation of o-phenylenediamine and aldehydesRenewable resource, biodegradable, low toxicity

Catalyst Development and Recyclability

Catalysis is a cornerstone of green chemistry, offering pathways with higher efficiency and selectivity, often under milder conditions. A key focus is the development of heterogeneous and recyclable catalysts to minimize waste and cost.

Various recyclable catalysts have been successfully employed for the synthesis of benzimidazole derivatives. These include magnetic nanoparticles, such as nano-Fe2O3, which can be easily recovered from the reaction mixture using an external magnet. Ionic liquids, particularly Brønsted acidic ionic liquids, have been shown to be efficient and recyclable catalysts for constructing fused benzimidazole systems under solvent-free conditions. rsc.org Furthermore, metal-organic frameworks (MOFs) and porous ionic polymers offer high surface area and tunable active sites, demonstrating high catalytic activity and recyclability in various organic transformations, including those relevant to benzimidazole synthesis. nih.gov The development of catalysts from renewable resources, such as those derived from plant extracts, is also a growing area of interest.

Table 5: Recyclable Catalysts in Benzimidazole Synthesis

Catalyst TypeSpecific ExampleKey Features
Magnetic Nanoparticlesnano-Fe2O3Easily separable with a magnet, reusable, high stability
Acidic Ionic LiquidsBrønsted acidic ionic liquidsRecyclable, metal-free, allows for solvent-free conditions
Porous Ionic PolymersBenzimidazole-based ionic polymers (BZIs)High catalytic activity, good recyclability, metal-free
Supported CatalystsPalladium on charcoal (Pd/C)Recyclable via filtration, efficient for hydrogen transfer reactions

Energy-Efficient Synthetic Techniques

Microwave (MW) irradiation has emerged as a powerful tool in organic synthesis. It allows for rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times, higher yields, and often cleaner reactions. The synthesis of 1,2-disubstituted benzimidazoles has been achieved in minutes with high yields under microwave-assisted, solvent-free conditions.

Ultrasound-assisted organic synthesis is another energy-efficient technique. The use of high-frequency sound waves can enhance reaction rates through the phenomenon of acoustic cavitation. This method has been applied to the synthesis of benzimidazoles, providing excellent yields in short reaction times under mild conditions. These techniques not only save energy but also align with the principles of process intensification.

Table 6: Energy-Efficient Synthetic Methods

TechniqueDescriptionAdvantages
Microwave IrradiationUse of microwave energy for rapid heatingDrastically reduced reaction times, higher yields, enhanced selectivity, solvent-free options
Ultrasound IrradiationUse of high-frequency sound waves to promote reactionShorter reaction times, milder conditions, improved yields
Mechanochemistry (Grinding)Reactions conducted by grinding solids togetherSolvent-free, high efficiency, simple procedure

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Dihydro 1h Benzo D Imidazol 6 7h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a comprehensive picture of the atomic connectivity and chemical environment within 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, distinct signals are expected for the protons on the fused ring system and the imidazole (B134444) moiety.

The protons of the two methylene (B1212753) groups (at C4 and C5) adjacent to the carbonyl and the imidazole ring are expected to appear as triplets in the aliphatic region of the spectrum, typically between δ 2.0 and 3.0 ppm. The methylene group at C7, being adjacent to a nitrogen atom, would likely resonate at a slightly more downfield region, approximately δ 3.0 - 4.0 ppm. The proton on the imine carbon (C2) would appear significantly downfield, while the N-H protons of the imidazole ring would likely present as a broad singlet, with a chemical shift that can be highly variable depending on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H4~2.5t~7.0
H5~2.8t~7.0
H7~3.5s-
NH (imidazole)~7.0-12.0br s-
H2~7.5-8.0s-

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The most downfield signal in the spectrum of this compound is anticipated to be that of the carbonyl carbon (C6), typically appearing in the range of δ 190-210 ppm for cyclic ketones. The carbons of the imidazole ring (C2, C3a, and C7a) would resonate in the aromatic/heteroaromatic region. Specifically, the imine carbon (C2) is expected around δ 150-160 ppm. The aliphatic methylene carbons (C4, C5, and C7) would appear in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C6 (C=O)~195
C2~155
C3a, C7a~130-145
C7~40
C5~35
C4~25

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the protons on C4 and C5, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly attached proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~2.5 ppm would show a correlation to the carbon signal at ~25 ppm, assigning them to C4 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two- or three-bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. Key expected correlations would include:

Protons on C5 (H5) to the carbonyl carbon C6.

Protons on C7 (H7) to the imidazole carbons C3a and C7a.

The N-H proton to adjacent carbons C3a and C7a.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic ketone, expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the imidazole ring would likely appear as a broad band in the 3200-3400 cm⁻¹ region. Other characteristic absorptions would include C-N stretching vibrations and C-H stretching and bending modes for the methylene groups.

Expected Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H (imidazole)Stretching3200-3400Medium, Broad
C-H (aliphatic)Stretching2850-2960Medium
C=O (ketone)Stretching1680-1700Strong
C=N (imine)Stretching1600-1650Medium
C-NStretching1250-1350Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₈N₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 148.0637 g/mol .

The fragmentation of benzimidazole (B57391) derivatives upon electron impact is often characterized by the cleavage of the imidazole ring. A common fragmentation pathway involves the loss of HCN. journalijdr.com The presence of the ketone functionality would also direct fragmentation, with alpha-cleavage (cleavage of the bonds adjacent to the carbonyl group) being a likely process. This could lead to the loss of CO or other small fragments. The fragmentation pattern provides a fingerprint that can be used to confirm the proposed structure. researchgate.netjournalijdr.comnih.gov

Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS)

Mass spectrometry is a cornerstone for the structural elucidation of benzimidazole derivatives. Both soft (ESI) and hard (EI) ionization techniques are employed to understand the molecular composition and stability.

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is particularly useful for analyzing benzimidazole derivatives, often yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.netresearchgate.net This allows for the precise determination of the molecular weight. For this compound, the expected [M+H]⁺ ion would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. ESI-MS is also instrumental in studying non-covalent complexes and has been used to investigate transition-metal complexes of benzimidazole-containing ligands. researchgate.net The technique's sensitivity makes it suitable for detecting trace amounts of these compounds in various matrices, as demonstrated in studies on albendazole (B1665689), a benzimidazole derivative, in human plasma. nih.gov

Electron Ionization (EI-MS): In contrast to ESI, Electron Ionization (EI) is a high-energy technique that results in extensive fragmentation of the molecule. The resulting mass spectrum provides a characteristic fingerprint, offering significant structural information. scispace.com Studies on various 1- and 2-substituted benzimidazoles have established common fragmentation pathways. scispace.comresearchgate.net For the benzimidazole core, fragmentation often begins with the cleavage of the imidazole ring, typically involving the elimination of a neutral HCN molecule, or the cleavage of bonds adjacent to substituents. researchgate.netnih.gov The fragmentation of this compound under EI would likely involve initial cleavages in the dihydro and keto-substituted ring, followed by the characteristic fragmentation of the benzimidazole nucleus.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is an essential tool for mapping the fragmentation pathways of ions generated in the mass spectrometer. By selecting a precursor ion (such as the [M+H]⁺ ion from ESI) and subjecting it to collision-induced dissociation (CID), a spectrum of product ions is generated that reveals the molecule's connectivity. nih.govchromatographyonline.com

For benzimidazole derivatives, MS/MS studies provide detailed structural information that is often absent in single-stage MS experiments. nih.govchromatographyonline.com For example, the fragmentation of albendazole and its metabolites has been thoroughly mapped using LC-MS/MS, allowing for their simultaneous quantification. nih.govchromatographyonline.com In the case of this compound, an MS/MS experiment on its [M+H]⁺ ion would likely show initial losses related to the non-aromatic portion of the molecule, such as the loss of CO or ethylene, followed by fragmentation of the core benzimidazole structure. These unique product ion cascades are crucial for the unambiguous identification of the compound and its isomers. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies of this compound and its Co-crystals

While the specific crystal structure of this compound is not prominently reported, extensive single-crystal X-ray diffraction studies have been performed on a vast array of benzimidazole derivatives. scispace.commdpi.commdpi.com These studies confirm the planar nature of the core benzimidazole ring system and detail the geometry of its various substituents. The synthesis of co-crystals, where the target molecule is crystallized with a conforming molecule, is a common strategy in crystal engineering to modulate physical properties. Studies on benzimidazole derivatives and their solvates (e.g., with ethanol (B145695) or pyridine) have been successfully conducted, revealing how solvent molecules integrate into the crystal lattice. mdpi.comiucr.org A single crystal study of this compound would precisely define the conformation of the non-aromatic ring and its fusion to the imidazole moiety.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of benzimidazole derivatives is predominantly governed by a network of non-covalent interactions.

Hydrogen Bonding: Hydrogen bonds are a crucial factor in the stability of benzimidazole crystal structures. researchgate.net The presence of N-H donors and N acceptors in the imidazole ring leads to the formation of robust intermolecular N-H···N hydrogen bonds, often resulting in chains or dimeric motifs. mdpi.comiucr.org In this compound, the N-H groups and the keto C=O group would be expected to act as primary hydrogen bond donors and acceptors, respectively, leading to strong C=O···H-N interactions that direct the crystal packing.

π-Stacking: Aromatic π-π stacking interactions between the planar benzimidazole ring systems are also a common feature, contributing significantly to the cohesion of the crystal lattice. researchgate.netnih.gov These interactions are typically observed as offset or head-to-tail arrangements of the aromatic rings. iucr.org

The interplay of these interactions dictates the formation of complex three-dimensional supramolecular architectures. researchgate.netnih.gov

Table 1: Representative Intermolecular Interactions in Benzimidazole Derivatives

Compound Class Interaction Type Typical Distance/Geometry Reference
Substituted Benzimidazoles N—H···N Hydrogen Bond Forms chains and dimers iucr.org
Hydroxy-substituted Benzimidazoles O—H···N Hydrogen Bond Links molecules into layers nih.gov
Phenyl-substituted Benzimidazoles π–π Stacking Centroid–centroid distances of ~3.6 Å nih.gov

This table contains representative data for the general class of benzimidazole derivatives to illustrate common interaction types.

Analysis of Disordered Components and Solvent Inclusions within Crystal Lattices

Disorder within a crystal structure occurs when a molecule or part of a molecule occupies multiple positions in the crystal lattice. This is a relatively common phenomenon in the crystallography of benzimidazole derivatives, particularly affecting flexible alkyl or ester substituents. nih.govnih.gov For example, propyl and ester groups have been reported to be disordered over two sets of atomic sites with varying occupancies. nih.govnih.gov

Furthermore, solvent molecules used during crystallization, such as ethanol, can be incorporated into the crystal lattice. iucr.org In the crystal structure of 2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole, a disordered ethanol molecule is linked to the primary molecule via an O-H···N hydrogen bond. iucr.org Analysis of such disordered components and solvent inclusions is critical for an accurate refinement of the crystal structure and a complete understanding of the crystalline environment.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Albendazole
2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole
2-(4-methoxynaphthalen-1-yl)-1-[(4-methoxynaphthalen-1-yl)methyl]-1H-benzo[d]imidazole
Ethyl 1-methyl-2-[4-(prop-2-ynoxy)phenyl]-1H-benzimidazole-5-carboxylate
Ethyl 1-propyl-2-(pyren-1-yl)-1H-benzimidazole-5-carboxylate

Other Advanced Spectroscopic Techniques (e.g., ESR for radical derivatives)

While techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide invaluable information about the diamagnetic states of this compound and its derivatives, Electron Spin Resonance (ESR) spectroscopy emerges as a powerful tool for the characterization of their paramagnetic or radical species. ESR spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is specifically sensitive to species with unpaired electrons, providing detailed insights into the electronic structure and environment of these radicals.

The generation of radical derivatives of benzimidazole compounds can be achieved through various chemical or electrochemical methods. For instance, stable radical anions of nitro-substituted benzimidazole derivatives have been generated by chemical reduction for ESR studies. uchile.cltandfonline.com Similarly, novel benzimidazole-3-oxide-1-oxyl radicals have been synthesized and investigated. nih.gov These studies on related benzimidazole structures provide a framework for understanding the potential ESR characteristics of radical derivatives of this compound.

The primary information derived from an ESR spectrum is the g-factor and the hyperfine coupling constants (hfccs). The g-factor is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H). The analysis of these hyperfine couplings reveals the distribution of the unpaired electron density (spin density) across the molecule. nih.gov

In the context of benzimidazole nitronyl nitroxide radicals, ESR analysis has shown that substituents on the benzimidazole ring significantly affect the spin density distribution. nih.gov For example, the nitrogen hyperfine coupling constants are sensitive to the electronic properties of substituents at the 5 and 6-positions. nih.gov This suggests that for a hypothetical radical derivative of this compound, ESR spectroscopy could be employed to probe the influence of substituents on the spin density distribution within the π-system.

Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental ESR data to aid in the assignment of hyperfine coupling constants and to provide a more detailed theoretical understanding of the radical's electronic structure. uchile.clnih.gov For instance, studies on 2-(2-nitrophenyl)-1H-benzimidazole derivatives have utilized SCF INDO MO methods to support the interpretation of experimental ESR spectra. uchile.cltandfonline.com

A hypothetical study on a radical derivative of this compound could involve the electrochemical or chemical generation of the radical species, followed by ESR spectroscopic analysis. The resulting spectrum would be analyzed to determine the g-factor and the hyperfine coupling constants for the nitrogen and hydrogen nuclei within the molecule. This data would provide critical information on the delocalization of the unpaired electron.

Table 1: Representative Hyperfine Coupling Constants for Related Benzimidazole Radical Derivatives

Radical SpeciesNucleusHyperfine Coupling Constant (Gauss)Reference
2-(2-nitrophenyl)-1H-benzimidazole radical anion¹⁴N (NO₂)9.90 uchile.cl
1-benzoyl-2-(2-nitrophenyl)-1H-benzimidazole radical anion¹⁴N (NO₂)10.10 uchile.cl
1-acetyl-2-(2-nitrophenyl)-1H-benzimidazole radical anion¹⁴N (NO₂)10.25 uchile.cl

This table presents data from related benzimidazole derivatives to illustrate the type of information obtainable from ESR spectroscopy. Data for this compound radical derivatives is not currently available in the cited literature.

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical properties of the chemical compound this compound reveals a significant gap in publicly available scientific literature. Despite extensive searches for quantum chemical calculations detailing its electronic structure and reactivity, no specific studies focusing on this particular molecule could be identified.

The inquiry sought to elaborate on several key areas of computational chemistry, including Density Functional Theory (DFT) studies, which are fundamental to understanding a molecule's behavior at the quantum level. The intended analysis was structured to cover:

Geometrical Optimization and Molecular Conformation: Determining the most stable three-dimensional shape of the molecule.

Vibrational Frequency Calculations: Correlating theoretical vibrational modes with experimental spectroscopic data (like FT-IR and Raman).

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surfaces: Identifying the electron-rich and electron-poor regions to predict sites of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity.

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization and the stability arising from hyperconjugative interactions within the molecule.

While a wealth of computational research exists for related benzimidazole, imidazole, and dihydroimidazole (B8729859) derivatives, the specific data for this compound is not present in the accessed scientific databases and literature. irjweb.comtandfonline.comnih.govresearchgate.netresearchgate.netresearchgate.netorientjchem.orgmdpi.comnih.govacs.orgdntb.gov.uamdpi.comresearchgate.netresearchgate.netnih.govacadpubl.eunih.govmdpi.comresearchgate.net Consequently, the creation of a detailed article with the requested data tables and in-depth research findings is not possible at this time.

This lack of specific research highlights a potential area for future computational studies to explore the electronic properties and reactivity of this particular heterocyclic ketone.

Computational and Theoretical Investigations of 4,5 Dihydro 1h Benzo D Imidazol 6 7h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Hartree-Fock (HF) Methods for Comparative Studies

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. researchgate.net It serves as a foundational approach for more advanced computational techniques. In comparative studies of molecules like 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one, the HF method is valuable for initial geometry optimizations and for calculating electronic properties. researchgate.net

While HF theory systematically overestimates fundamental frequencies and neglects electron correlation, its computational efficiency allows for the rapid comparison of structural isomers and derivatives. For instance, in studies of related imidazole (B134444) compounds, HF calculations have been employed to obtain an initial optimized geometry before further analysis with more sophisticated methods like Density Functional Theory (DFT). researchgate.net The results from HF, such as total energy and orbital energies, can be compared across a series of related benzimidazole (B57391) structures to identify trends in stability and reactivity, providing a baseline for understanding the effects of functional group substitutions.

Semi-Empirical Methods for Conformational Flexibility and Energy Profiles

Semi-empirical methods, which incorporate parameters derived from experimental data, offer a computationally less expensive alternative for exploring the conformational landscape of flexible molecules. For a compound like this compound, which has a non-planar structure, these methods are particularly useful for mapping potential energy surfaces and identifying low-energy conformers.

The analysis of conformational flexibility is critical as the three-dimensional shape of a molecule dictates its biological activity and physical properties. Methods like AM1 (Austin Model 1) or PM3 (Parametric Method 3) can be used to systematically vary key dihedral angles within the molecule and calculate the corresponding energy, thereby generating a rotational energy profile. This profile reveals the energy barriers between different conformations and identifies the most stable spatial arrangements. For example, in related heterocyclic systems like benzodiazepinones, understanding the preferred conformation (e.g., a quasi-boat form) is key to explaining their interaction with biological targets. researchgate.net Such studies can determine whether the dihydro-imidazole and cyclohexenone rings adopt specific twisted or folded shapes.

Solvent Effects on Electronic and Structural Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are essential for predicting how solvent polarity affects the electronic structure, geometry, and stability of this compound.

Continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach provides a good balance between accuracy and computational cost for studying bulk solvent effects. rsc.org

The Polarizable Continuum Model (PCM) is a widely used method where the solute molecule is placed in a cavity within the dielectric continuum. rsc.org The charge distribution of the solute polarizes the solvent medium, which in turn creates a reaction field that interacts with the solute, leading to a more stabilized electronic state. By performing calculations with different dielectric constants corresponding to various solvents (e.g., water, ethanol (B145695), DMSO), it is possible to predict changes in:

Dipole Moment: The molecule's dipole moment is expected to increase in more polar solvents due to the stabilizing effect of the solvent's reaction field.

Electronic Spectra: Solvatochromic shifts (changes in UV-Vis absorption wavelengths) can be predicted. For instance, studies on similar heterocyclic compounds show that the stabilization of excited states by polar solvents can lead to red-shifts (bathochromic shifts) in absorption spectra. researchgate.net

Molecular Geometry: Minor adjustments in bond lengths and angles may occur as the molecule adapts to the solvent environment.

These models are crucial for comparing theoretical predictions with experimental data, which are most often collected in solution.

Prediction of Optical and Spectroscopic Properties

Computational methods are increasingly used to predict the optical and spectroscopic characteristics of novel compounds, which is vital for applications in materials science and photonics.

Nonlinear optical (NLO) materials are capable of altering the properties of light and are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ). semanticscholar.orgbohrium.com Computational chemistry, particularly DFT using functionals like B3LYP, allows for the prediction of these properties. nih.gov

For a molecule like this compound, the key NLO parameters are:

Dipole Moment (μ): A large ground-state dipole moment is often associated with a significant NLO response.

Polarizability (α): This measures the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary determinant of second-order NLO activity. Molecules with a large β value are promising candidates for applications like second-harmonic generation.

Theoretical studies on related benzimidazole and imidazole derivatives have shown that intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part enhances the NLO response. acs.orgdntb.gov.ua The presence of both an electron-rich imidazole moiety and a carbonyl group in the cyclohexenone ring of this compound suggests it may possess notable NLO properties. The table below presents illustrative calculated NLO data for a related imidazole derivative to show the typical magnitude of these values.

ParameterCalculated Value for (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one
Dipole Moment (μ)2.53 Debye
Mean Polarizability (α)-2.96 x 10-23 esu
First Hyperpolarizability (β)1.18 x 10-30 esu

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other in the solid state is fundamental to crystal engineering and materials design. Theoretical methods can predict the preferred packing arrangements and identify the key intermolecular forces that stabilize the crystal lattice.

For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The N-H groups of the imidazole ring are strong hydrogen bond donors, while the carbonyl (C=O) group and the nitrogen atoms of the imidazole are potential hydrogen bond acceptors. Theoretical studies can predict the geometry and strength of these N-H···O and N-H···N interactions.

π-π Stacking: The benzene (B151609) ring of the benzimidazole core can engage in π-π stacking interactions with neighboring molecules, contributing to crystal stability.

Computational studies on similar crystal structures, such as 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazol-3-ium 4-aminobenzoate, have shown that intermolecular hydrogen-bonding interactions link molecules into extensive three-dimensional networks. researchgate.net By analyzing calculated intermolecular interaction energies and simulating crystal packing, it is possible to predict the most likely crystal structure and rationalize its physical properties, such as melting point and solubility.

Computational Approaches for Pharmacophore Modeling and Molecular Docking Methodologies

No published research data is currently available for this specific compound.

Structure Mechanism Relationship Smr Studies and Rational Design Principles for 4,5 Dihydro 1h Benzo D Imidazol 6 7h One Derivatives

Fundamental Principles of Structure-Activity Relationships in Benzo[d]imidazole Scaffolds

The benzimidazole (B57391) nucleus, a bicyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov The versatility of the benzimidazole core is attributed to several key features: its structural similarity to naturally occurring nucleosides allows it to mimic endogenous molecules, while the nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with target proteins. researchgate.net

Structure-activity relationship (SAR) studies of the benzimidazole scaffold have revealed that its biological activity is highly dependent on the nature and position of various substituents around the core ring system. nih.gov The ease of synthesis and the ability to introduce a wide range of chemical groups at different positions make the benzimidazole structure a highly adaptable framework for drug development. researchgate.netrsc.org These studies form the foundation for rationally designing derivatives, including those of 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one, to achieve desired therapeutic outcomes. nih.gov

Impact of Substituent Modifications on Molecular Recognition and Binding

The interaction between a ligand, such as a benzimidazole derivative, and its biological target is a highly specific process governed by the three-dimensional arrangement of atoms and the distribution of electronic charge. Modifications to the substituents on the benzimidazole core can profoundly alter these properties, thereby influencing molecular recognition and binding affinity.

SAR analyses consistently demonstrate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are critical in determining the compound's biological activity. nih.govnih.gov The specific effects vary depending on the target and the nature of the substituent.

N1 Position: Alkylation or arylation at the N1 position can significantly impact a compound's properties. For instance, attaching different substituents at this position can enhance chemotherapeutic activity. nih.gov In the design of certain inhibitors, a flexible hydrophobic side chain connected to the N1 position was used to occupy a shallow hydrophobic pocket in the target enzyme. mdpi.com

C2 Position: The C2 position is a common site for modification and is considered crucial for activity by many researchers. researchgate.net Introducing various heterocyclic rings or other functional groups at C2 can lead to potent derivatives. For example, linking a carboxyl group to the C2 position via a suitable linker can enable hydrogen bonding with amino acid residues in a target's binding pocket. mdpi.com

C5 and C6 Positions: Substitutions on the benzene ring portion of the scaffold, particularly at the C5 and C6 positions, also play a vital role. The type of substituent at these positions can influence activity and selectivity. One study on anti-inflammatory benzimidazoles highlighted that a lipophilic group at the R5 position favors COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition. nih.gov

The following table summarizes the general impact of substitutions at key positions on the benzimidazole nucleus.

PositionGeneral Impact of SubstitutionExample of Effect
N1 Influences hydrophobic interactions and can increase chemotherapeutic activity. nih.govAttachment of benzyl (B1604629) groups can lead to biologically active compounds. nih.gov
C2 Crucial for interacting with target binding sites; highly researched modification point. researchgate.net2-substituted benzimidazoles are extensively studied for various pharmacological activities. researchgate.net
C5/C6 Modulates selectivity and physicochemical properties like lipophilicity. nih.govLipophilic groups at C5 can favor COX-1 inhibition, while hydrophilic groups favor COX-2 inhibition. nih.gov

The binding of a benzimidazole derivative to its target is dictated by a combination of steric (size and shape) and electronic (charge distribution, polarity) factors.

Steric Factors: The size and shape of substituents must be complementary to the topology of the target's binding site. Bulky substituents may cause steric hindrance, preventing the ligand from fitting properly. Conversely, a well-placed group can form favorable van der Waals interactions, enhancing binding affinity. The design of Pin1 inhibitors, for example, involved selecting a bioactive benzimidazole as the scaffold to occupy a specific "prolyl pocket" within the enzyme. mdpi.com

Electronic Factors: The electronic properties of substituents influence non-covalent interactions such as hydrogen bonds, ionic bonds, and dipole-dipole interactions. Electron-withdrawing or electron-donating groups can alter the charge distribution across the benzimidazole ring system, affecting its ability to interact with polar residues in the binding site. For instance, the presence of nitrogen atoms allows the benzimidazole scaffold to function as both a hydrogen bond donor and acceptor, a critical feature for binding to many drug targets. researchgate.net Molecular docking studies on newly synthesized benzimidazole-triazole hybrids revealed that active compounds formed key interactions with specific amino acid residues (e.g., Ala⁵⁶¹, Arg⁴⁷⁰, Asn⁴⁶⁹) in the target protein's active site, underscoring the importance of these electronic interactions. researchgate.net

Strategic Lead Optimization Methodologies in Chemical Biology

Once an initial "hit" compound with desired biological activity is identified, it undergoes a process of lead optimization to improve its drug-like properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic parameters.

The goal of lead optimization is to refine a molecule's structure to maximize its therapeutic effect while minimizing off-target effects. nih.gov

Potency Enhancement: Potency is a measure of the drug concentration required to produce a specific effect. It is often improved by modifying substituents to strengthen interactions with the target. This can involve adding functional groups that form additional hydrogen bonds or hydrophobic interactions. For example, in the development of Pin1 inhibitors, a series of derivatives were synthesized, leading to compounds 6h and 13g with potent IC₅₀ values of 0.64 and 0.37 μM, respectively, demonstrating a significant improvement over initial leads. mdpi.com

Selectivity Enhancement: Selectivity is crucial for minimizing side effects. It is achieved by designing molecules that bind preferentially to the intended target over other related proteins. This often involves exploiting subtle differences in the binding sites of different targets. For instance, a study on anti-inflammatory benzimidazoles found that modifying a substituent at the R⁵ position could shift the selectivity between COX-1 and COX-2 enzymes. nih.gov The hit-to-lead optimization of a 2-aminobenzimidazole (B67599) series focused on improving potency and selectivity against Trypanosoma cruzi while reducing cytotoxicity against mammalian cells. nih.gov

The table below illustrates the results from an optimization study of benzimidazole sulfonamides, showing how structural modifications improved potency (EC₅₀). nih.gov

CompoundModificationS1P1 EC₅₀ (μM)
Lead Compound 2 Initial Hit0.05
Probe 4 Evolution of leadImproved in vivo properties
Optimized Cmpd 46 Addressed CYP3A inductionMaintained desired activity
Optimized Cmpd 47 Addressed CYP3A inductionMaintained desired activity

Data sourced from a study on S1P1 receptor antagonists, demonstrating property and potency optimization. nih.gov

Bioisosteric replacement and scaffold hopping are advanced strategies used in medicinal chemistry to optimize lead compounds.

Bioisosteric Replacement: This strategy involves substituting a functional group in a molecule with another group that has similar physical or chemical properties (a bioisostere). The goal is to improve the molecule's pharmacological properties, such as potency, selectivity, or metabolic stability, without drastically altering its binding mode. For example, a carboxylic acid group might be replaced with a tetrazole to maintain acidic properties but improve oral bioavailability. The primary action of some anthelmintic benzimidazoles is to bind to β-tubulin; modifications at the second and fifth positions with different functional groups that maintain this binding capability can be considered a form of bioisosteric replacement. youtube.com

Scaffold Hopping: This technique involves replacing the central core structure (the scaffold) of a lead compound with a structurally different scaffold while preserving the original biological activity. This is often done to escape patent limitations, find novel chemical series, or improve properties that are difficult to modify on the original scaffold. While direct examples related to this compound are specific, the principle involves identifying the key pharmacophoric features of the benzimidazole core—the specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions—and then finding a different molecular framework that can present these features in the same spatial orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Free-Wilson Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in medicinal chemistry used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental premise is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. nih.gov For benzimidazole derivatives, QSAR models have been instrumental in designing new compounds with enhanced therapeutic properties and in elucidating their mechanism of action.

2D and 3D-QSAR models are developed to predict the biological activity, such as the half-maximal inhibitory concentration (IC50), of novel benzimidazole derivatives. researchgate.net These models are built using a "training set" of molecules with known activities and then validated using an external "test set" to assess their predictive power. tandfonline.com A statistically significant QSAR model can reliably forecast the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

For instance, a 3D-QSAR model developed for a series of 48 benzimidazole-based agonists of the Farnesoid X receptor (FXR) identified key pharmacophoric features necessary for activity. The best model, which included three hydrophobic features and two aromatic rings, demonstrated a high correlation coefficient (R²) of 0.8974 for the training set and good predictive power (Q²) of 0.7559 for the test set. tandfonline.com Such models provide insights into the steric and electronic requirements of the receptor's binding site, guiding further structural modifications. acs.org

Table 1: Example of a 3D-QSAR Model for Benzimidazole-Based FXR Agonists tandfonline.com
ParameterDescriptionValue
Training Set Size Number of compounds used to build the model39
Test Set Size Number of compounds used to validate the model9
Correlation coefficient (Goodness of fit)0.8974
SD Standard Deviation0.372
F Variance Ratio102
Predictive correlation coefficient for the test set0.7559
RMSE Root Mean Square Error for the test set0.5699
Pearson-R Correlation between predicted and observed activity for the test set0.8718

Biological Activity = µ + Σ(substituent contributions)

where µ represents the average biological activity of the entire series or the activity of the unsubstituted parent compound. youtube.com This method is particularly useful when the physicochemical properties of substituents are unknown or when structural features cannot be described by continuous variables. youtube.com A key advantage is that the contribution of each substituent group to the activity is determined independently, allowing for the recognition of which substitutions can enhance biological potency. youtube.com While it is a powerful tool for analyzing series of chemically related molecules like benzimidazole derivatives, it is limited to linear, additive structure-activity relationships. youtube.com

Rational Design of Hybrid Molecules Incorporating the Benzo[d]imidazole Core

The rational design of hybrid molecules is a modern strategy in drug discovery aimed at developing novel chemical entities with improved efficacy and pharmacological profiles. wisdomlib.org This approach, known as molecular hybridization, involves covalently linking two or more distinct pharmacophores (bioactive moieties) to create a single hybrid molecule. wisdomlib.org The benzimidazole nucleus is an ideal scaffold for this strategy due to its structural similarity to natural purines, allowing it to interact readily with a wide range of biological targets. researchgate.netnih.gov

The primary goal of creating benzimidazole hybrids is to achieve synergistic or additive effects, where the resulting molecule possesses enhanced activity compared to the individual components. wisdomlib.org This strategy can also lead to multi-target inhibitors, which are highly desirable in complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov

Numerous studies have demonstrated the success of this approach by hybridizing the benzimidazole core with other potent heterocyclic rings.

Benzimidazole-Triazole Hybrids: The combination of benzimidazole and triazole moieties has yielded compounds with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral effects. wisdomlib.orgnih.govnih.gov For example, rationally designed benzimidazole-triazole hybrids have been synthesized as multi-target inhibitors of enzymes crucial for cancer progression, such as EGFR, VEGFR-2, and Topoisomerase II. nih.govresearchgate.net Compound 5a from one study emerged as a potent EGFR inhibitor (IC50 = 0.086 µM) and a stronger Topoisomerase II inhibitor (IC50 = 2.52 µM) than the standard drug Doxorubicin. nih.gov

Benzimidazole-Chalcone Hybrids: Chalcones are known for their anticancer properties. Hybridizing them with the benzimidazole scaffold has led to the development of potent cytotoxic agents. nih.gov One such derivative demonstrated superior outcomes against human breast (MCF-7) and ovarian (OVCAR-3) cancer cell lines when compared to cisplatin. nih.gov

Benzimidazole-Oxadiazole Hybrids: Incorporating a 1,3,4-oxadiazole (B1194373) ring into benzimidazole derivatives has been explored to create novel thymidylate synthase inhibitors for cancer therapy. rsc.org Certain hybrid compounds from this class showed significantly better IC50 values (in the range of 1.15–6.27 μM) against lung, ovarian, and breast cancer cells than the standard drug 5-fluorouracil. rsc.org

The design of these hybrids is often supported by in silico methods like molecular docking, which helps to predict the binding interactions of the new molecules with their biological targets, thus validating the design strategy. rsc.orgresearchgate.net

Table 2: Examples of Rationally Designed Benzimidazole Hybrids and Their Anticancer Activity
Hybrid TypeCompound ExampleTarget Cancer Cell LineReported IC50 (µM)Reference
Benzimidazole-TriazoleCompound 5aHeLa (Cervical)3.24 nih.gov
Benzimidazole-TriazoleCompound 5aHCT-116 (Colon)4.81 nih.gov
Benzimidazole-TriazoleCompound 6gHepG-2 (Liver)5.38 nih.gov
Benzimidazole-OxadiazoleCompound 10A549 (Lung)1.15 rsc.org
Benzimidazole-OxadiazoleCompound 10SKOV3 (Ovarian)2.41 rsc.org
Benzimidazole-OxadiazoleCompound 14MDA-MB 231 (Breast)3.25 rsc.org
Benzimidazole-ChalconeCompound 23aMCF-7 (Breast)7.4 nih.gov
Benzimidazole-ChalconeCompound 23aOVCAR-3 (Ovarian)6.5 nih.gov

Mechanistic Probes and Applications of 4,5 Dihydro 1h Benzo D Imidazol 6 7h One in Chemical Biology and Materials Science

Investigations into Molecular Target Interactions and Mechanistic Pathways

The biological effects of benzimidazole (B57391) derivatives are rooted in their interactions with various biomolecules, including enzymes and receptors, leading to the modulation of critical cellular pathways.

Derivatives of the benzimidazole core have been identified as potent inhibitors of several enzymes, playing crucial roles in the development of therapeutic agents.

Farnesyltransferase Inhibition: Farnesyltransferase is a key enzyme in the post-translational modification of Ras proteins, which are critical in cell signaling and proliferation. Inhibition of this enzyme is a significant strategy in cancer therapy. While specific studies on 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one are not extensively documented, the broader class of benzimidazole derivatives has been investigated for this purpose. The mechanism of inhibition typically involves the compound mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the farnesylation of Ras.

Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for managing DNA supercoiling during replication and transcription. Its inhibition leads to bacterial cell death, making it an attractive target for antibiotics. Benzimidazole derivatives have been explored as DNA gyrase inhibitors. These compounds often bind to the ATP-binding site of the GyrB subunit of the enzyme, preventing the conformational changes necessary for its function. This mode of action disrupts DNA replication and repair, ultimately leading to bactericidal effects.

Table 1: Enzyme Inhibition by Benzimidazole Derivatives
Enzyme TargetDerivative ClassMechanism of ActionTherapeutic Area
FarnesyltransferaseGeneral BenzimidazolesSubstrate-mimetic inhibitionAnticancer
DNA GyraseGeneral BenzimidazolesATP-binding site inhibitionAntibacterial

Benzimidazole-containing compounds have also been shown to interact with various receptors, including the GABA-A receptor, a key player in the central nervous system.

GABA-A Receptor Modulation: The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the brain. Its potentiation is a common mechanism for anxiolytic, sedative, and anticonvulsant drugs. Certain benzimidazole derivatives act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, inducing a conformational change that enhances the receptor's affinity for GABA. This leads to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in a calming effect on the nervous system. Dye-labeled benzodiazepines have been developed to study these receptor binding interactions using fluorescence correlation spectroscopy. nih.gov

Table 2: Receptor Binding and Modulation by Benzimidazole Derivatives
Receptor TargetDerivative ClassMechanism of ActionEffect
GABA-A ReceptorGeneral BenzimidazolesPositive Allosteric ModulationEnhanced inhibitory neurotransmission

The therapeutic efficacy of benzimidazole derivatives often stems from their ability to modulate protein function and interfere with intercellular signaling pathways that are dysregulated in disease states. For instance, certain benzimidazole derivatives have been shown to possess antimicrobial activity by inhibiting essential cellular processes in microorganisms. nih.gov

Development of this compound as Chemical Probes for Biological Systems

Due to their intrinsic fluorescence and ability to interact with biological targets, benzimidazole derivatives are attractive candidates for the development of chemical probes. These probes can be used to visualize and study biological processes in real-time. While specific examples for this compound are limited, the general scaffold has been functionalized to create fluorescent probes for various applications. For example, the synthesis of guanidine (B92328) derivatives of imidazoline (B1206853) has been explored for their potential biological activities. mdpi.com

Applications in Functional Materials and Optical Devices

The unique photophysical properties of the benzimidazole core have led to its incorporation into functional materials and optical devices.

The benzimidazole structure is a key component in a variety of dyes. researchgate.net Its aromatic nature and the presence of nitrogen atoms allow for the creation of chromophores that absorb and emit light in the visible spectrum. These dyes have been used in various applications, including textile dyeing and as fluorescent markers. The synthesis of novel imino-derivatives of benzo[a]phenoxazinone dyes has been reported, with these compounds showing moderate to good fastness properties on cotton fibers. Additionally, imidazolone (B8795221) azo disperse dyes have been synthesized and their dyeing properties studied. orientjchem.org

Table 3: Applications of Benzimidazole Derivatives in Materials Science
ApplicationDerivative ClassKey Properties
DyesGeneral BenzimidazolesChromophoric, Fluorescent
Optical DevicesGeneral BenzimidazolesPhotophysical properties

Exploration of Nonlinear Optical (NLO) Properties

The investigation into the nonlinear optical (NLO) properties of benzimidazole derivatives has revealed their potential for applications in modern high-tech fields. nih.gov While direct studies on this compound are not extensively detailed in the available literature, research on related benzimidazole structures provides significant insights into the NLO characteristics of this chemical family. The core benzimidazole scaffold is beneficial for the development of molecules with substantial NLO responses. nih.gov

Theoretical approaches, such as Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of these compounds. nih.gov Studies on various 2-phenyl-2,3-dihydro-1H-benzo[d]imidazole derivatives, synthesized by modifying substituent groups, have shown that these molecules can be promising NLO materials. acs.org The modulation of donor and acceptor groups within the molecular structure is a key strategy to enhance NLO characteristics. nih.gov

For instance, a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles were designed and synthesized to explore their NLO properties. nih.gov Computational studies on these compounds have calculated important parameters like dipole moment, polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of NLO activity. nih.govsemanticscholar.org The results indicated that specific substitutions, such as nitro groups, can significantly enhance the NLO response, making the compounds eye-catching NLO materials. nih.govacs.org

The planarity between donor and acceptor moieties within the molecule is also a critical factor, as a more linear structure can lead to higher optical nonlinearity upon interaction with a strong laser. researchgate.net Experimental techniques like the Z-scan method have been employed to confirm the NLO properties of imidazole (B134444) derivatives, measuring parameters such as the nonlinear absorption coefficient and the third-order nonlinear optical susceptibility. semanticscholar.orgresearchgate.net These studies have shown that π-conjugated organic materials based on imidazole structures attract significant attention due to their high nonlinearity and rapid response times, which arise from the facile polarizability of the extended mobile π-electrons across the molecule. semanticscholar.org

Table 1: Calculated NLO Properties of Selected Benzimidazole Derivatives

This table presents theoretical data for related benzimidazole derivatives to illustrate the NLO potential of the structural class.

Compound Derivative ClassCalculation MethodDipole Moment (D)Average Polarizability ⟨α⟩ (x 10-23 esu)First Hyperpolarizability βtot

Catalytic Applications of Benzo[d]imidazole-based Structures

Benzimidazole derivatives are of significant interest in modern catalytic systems. doi.org They are primarily utilized as ligands for metal-based catalysts and in the synthesis of N-heterocyclic carbenes (NHCs), which are themselves powerful catalysts for a wide range of organic transformations. doi.org The development of efficient and practical strategies for constructing the benzimidazole motif is therefore of great importance. doi.org

Heterogeneous catalysts have been widely explored for the synthesis of benzimidazoles, offering advantages such as easy separation and recyclability. researchgate.net Various systems have been developed, demonstrating high stability and the ability to be reused multiple times with only a slight reduction in product yield. researchgate.net

Examples of such catalytic systems include:

Co(II) Salen complex@KCC-1: This catalyst has been effectively used for producing benzimidazole derivatives through the coupling of 1,2-phenylenediamine with aromatic aldehydes. It maintained its catalytic capability even after eight recovery cycles. doi.org

Cu(II)-Schiff base complex in zeolite NaY: This system has been employed for the synthesis of aryl-substituted benzimidazoles. doi.org

Fe3O4 and Fe3O4/MB: These magnetic nanoparticles have been used to catalyze the synthesis of 2-substituted benzimidazoles, proving to be environmentally friendly, low-cost catalysts with good activity and recyclability. researchgate.net

Zinc-based boron nitride (Zn-BNT): This material has been used to catalyze the synthesis of benzimidazoles from o-phenylenediamine (B120857) and various aromatic aldehydes under microwave conditions, showing reusability for up to eight cycles with minimal loss of activity. researchgate.net

ZnO Nanoparticles (ZnO-NPs): An efficient and environmentally friendly protocol using ZnO-NPs has been designed for synthesizing benzimidazole derivatives, resulting in excellent yields, short reaction times, and the use of a recyclable catalyst. bohrium.com

These catalysts facilitate the condensation reactions that form the benzimidazole ring system, often under mild or solvent-free conditions, which aligns with the principles of green chemistry. doi.orgbohrium.com The versatility of the benzimidazole scaffold allows for the synthesis of a wide array of derivatives by varying the starting materials, such as different aromatic aldehydes or benzyl (B1604629) alcohols. doi.org The development of these catalytic methods is crucial for providing access to a large library of benzimidazole compounds for various applications. doi.orgresearchgate.net

Table 2: Overview of Catalytic Systems for Benzimidazole Synthesis

This table summarizes various heterogeneous catalysts used in the synthesis of benzimidazole derivatives, highlighting their performance and reusability.

CatalystReaction TypeKey AdvantagesReusability

Q & A

Q. What are the optimal reaction conditions for synthesizing 4,5-Dihydro-1H-benzo[d]imidazol-6(7H)-one derivatives from amidines and ketones?

A base-promoted, transition-metal-free method involves reacting amidines with ketones in pyridine at 80°C for 24 hours using NaOH (4.5 equiv.). Yields vary with substituents: aliphatic chains (68–77%), aryl groups (85–86%), and branched alkyl groups (61–81%). Optimization should focus on solvent selection, temperature modulation, and substrate steric effects .

Q. How can researchers confirm the structural identity of synthesized derivatives using spectroscopic methods?

Key steps include:

  • 1H-NMR : Identify imidazole NH protons (δ ~9.35 ppm) and aromatic/alkyl protons (δ 7.12–7.98 ppm for aryl groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1722 cm⁻¹) and NH vibrations (~3169 cm⁻¹) .
  • Mass Spectrometry : Compare molecular ion peaks (e.g., m/z 456 for a diphenyl derivative) with theoretical values .

Q. What purification techniques are recommended for isolating this compound derivatives?

Recrystallization from ethanol-dioxane or DMF is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts, particularly for aryl-substituted derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of NaOH in the cyclization of amidines and ketones?

NaOH deprotonates the amidine, enabling nucleophilic attack on the ketone carbonyl. Kinetic studies (e.g., varying base strength or reaction time) and isotopic labeling (e.g., D₂O for proton transfer tracking) can validate intermediates. Computational modeling (DFT) may further clarify transition states .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?

  • Discrepancies in NMR : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions.
  • Ambiguous IR Peaks : Compare with computed spectra (e.g., Gaussian software) to distinguish C=O from conjugated systems.
  • Mass Fragmentation Patterns : Analyze major fragments (e.g., m/z 248, 181 for diphenyl derivatives) to confirm cleavage pathways .

Q. How can researchers design multi-step syntheses for functionalized derivatives with biological activity?

  • Step 1 : Synthesize the core via transition-metal-free cyclization .
  • Step 2 : Introduce substituents via nucleophilic substitution (e.g., thiolation at position 2 using alkyl halides) .
  • Step 3 : Evaluate bioactivity using in vitro assays (e.g., antifungal screening against Candida albicans), correlating substituent electronic effects with potency .

Q. What experimental controls are critical when scaling up the synthesis of this compound derivatives?

  • Thermal Stability : Monitor exothermicity using differential scanning calorimetry (DSC).
  • Byproduct Analysis : Employ HPLC-MS to detect side products (e.g., over-oxidized imidazoles).
  • Solvent Recycling : Test pyridine recovery via distillation to reduce waste .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting yield trends in alkyl- vs. aryl-substituted derivatives?

Alkyl chains (e.g., n-C₄H₉) show higher yields (80%) due to reduced steric hindrance, while bulky groups (e.g., iso-C₃H₇) hinder cyclization (61%). Aryl groups (e.g., Ph) benefit from resonance stabilization, enhancing reaction efficiency (85–86%) .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in biologically active derivatives?

  • Multivariate Regression : Correlate substituent parameters (Hammett σ, LogP) with IC₅₀ values.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking electronic effects to antifungal activity .

Experimental Design Considerations

Q. How can researchers mitigate safety risks when handling reactive intermediates in imidazole synthesis?

  • Hydrazine Derivatives : Use closed systems to prevent exposure to volatile hydrazines.
  • High-Temperature Steps : Implement reflux condensers with inert gas (N₂) to avoid oxidation.
  • Waste Management : Neutralize acidic/basic residues before disposal .

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